
1,1-Bis(2-bromoethyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(2-bromoethyl)cyclobutane is an organic compound with the molecular formula C8H14Br2. It is a derivative of cyclobutane, where two bromine atoms are attached to the carbon atoms at the 1,1-positions of the cyclobutane ring.
准备方法
The synthesis of 1,1-Bis(2-bromoethyl)cyclobutane typically involves the bromination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination at the desired positions .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods focus on optimizing yield and purity while minimizing by-products and waste .
化学反应分析
1,1-Bis(2-bromoethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with fewer bromine atoms.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and strong bases like potassium tert-butoxide for elimination . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1-Bis(2-bromoethyl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclobutane derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
作用机制
The mechanism by which 1,1-Bis(2-bromoethyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds and compounds. In reduction reactions, the bromine atoms are removed, resulting in the formation of less substituted cyclobutane derivatives .
The molecular targets and pathways involved vary based on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to modifications that affect their function .
相似化合物的比较
1,1-Bis(2-bromoethyl)cyclobutane can be compared with other similar compounds, such as:
1,1-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane backbone.
1,2-Dibromocyclobutane: A cyclobutane derivative with bromine atoms at the 1,2-positions.
1,1-Dichloroethylcyclobutane: A similar compound with chlorine atoms instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
属性
CAS 编号 |
1232431-78-5 |
|---|---|
分子式 |
C8H14Br2 |
分子量 |
270.00 g/mol |
IUPAC 名称 |
1,1-bis(2-bromoethyl)cyclobutane |
InChI |
InChI=1S/C8H14Br2/c9-6-4-8(5-7-10)2-1-3-8/h1-7H2 |
InChI 键 |
MVHWISASIDUDAD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CCBr)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


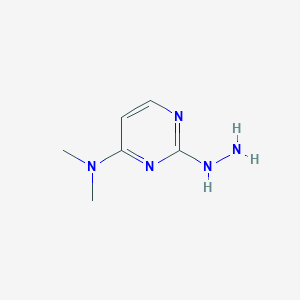
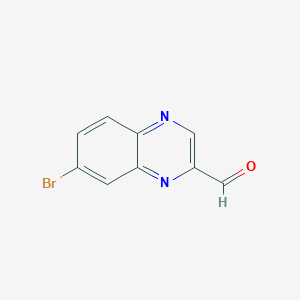
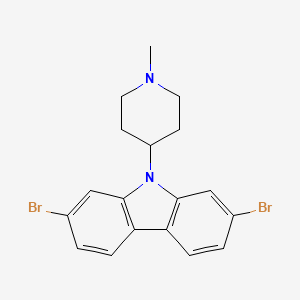
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13885195.png)
![6-chloro-4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13885198.png)
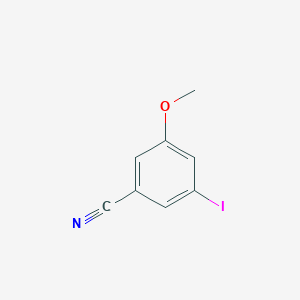
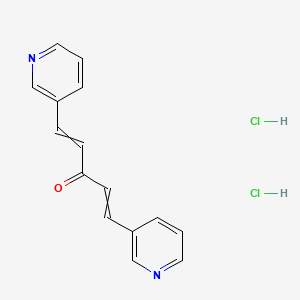
![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)
![sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13885221.png)
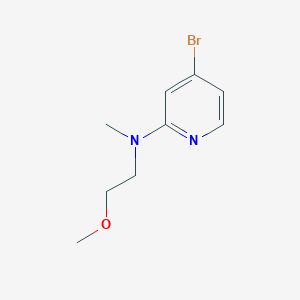
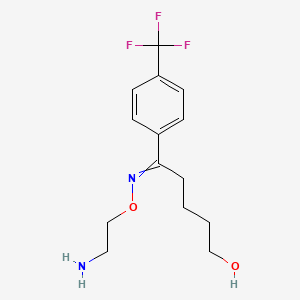
![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
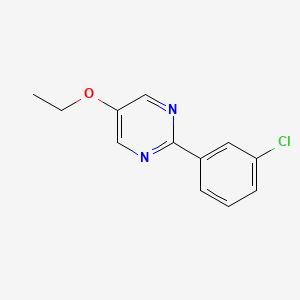
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)
